

A Comparative Guide to the FT-IR Spectroscopy of 2-Bromoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

Cat. No.: B1603878

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This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of **2-Bromoquinoline-4-carbaldehyde** with relevant alternatives, offering insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from the literature for structurally similar compounds.

Introduction to FT-IR Spectroscopy of Heterocyclic Aldehydes

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation. For a molecule like **2-Bromoquinoline-4-carbaldehyde**, the FT-IR spectrum reveals characteristic vibrations of the quinoline ring, the aldehyde group, and the carbon-bromine bond.

Understanding these spectral features is crucial for confirming the synthesis and purity of the compound.

Comparative FT-IR Spectral Data

The following table summarizes the expected and experimentally observed FT-IR absorption bands for **2-Bromoquinoline-4-carbaldehyde** and compares them with Quinoline-4-carbaldehyde and the simpler aromatic aldehyde, Benzaldehyde. This comparison highlights the influence of the quinoline nucleus and the bromo substituent on the vibrational frequencies.

Functional Group	Vibration Mode	2-Bromoquinoline-4-carbaldehyde (Expected, cm^{-1})	Quinoline-4-carbaldehyde (Experimental, cm^{-1})[1][2]	Benzaldehyde (Experimental, cm^{-1})[3][4][5]
Aldehyde C-H	Stretch	~2850, ~2750	Not explicitly reported, but expected in this region	2850, 2750[3]
Aromatic C-H	Stretch	>3000	>3000	~3030[3]
Carbonyl (C=O)	Stretch	~1690-1700	1688	1705[5]
Aromatic C=C/C=N	Stretch	~1600-1450	1618, 1585, 1508, 1465	~1600, 1585, 1450
C-Br	Stretch	~600-500	-	-

Analysis of Spectral Data:

- Aldehyde C-H Stretch: The characteristic two bands for the aldehyde C-H stretch are expected around 2850 and 2750 cm^{-1} . [3][4] These bands are often of medium to weak intensity.
- Carbonyl (C=O) Stretch: The strong carbonyl absorption is anticipated to be slightly lower than in benzaldehyde due to the electronic effects of the quinoline ring. The conjugation of the aldehyde with the aromatic system lowers the frequency of the C=O stretch. [5] The presence of the electron-withdrawing bromine atom at the 2-position may slightly influence this frequency. For Quinoline-4-carbaldehyde (Q4C), this peak is observed at 1688 cm^{-1} . [2]
- Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically appear in the 1600-1450 cm^{-1} region. [6][7]
- C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm^{-1} , and can be a key indicator of successful bromination.

Experimental Protocol: FT-IR Analysis

The following is a general protocol for obtaining the FT-IR spectrum of a solid sample like **2-Bromoquinoline-4-carbaldehyde** using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

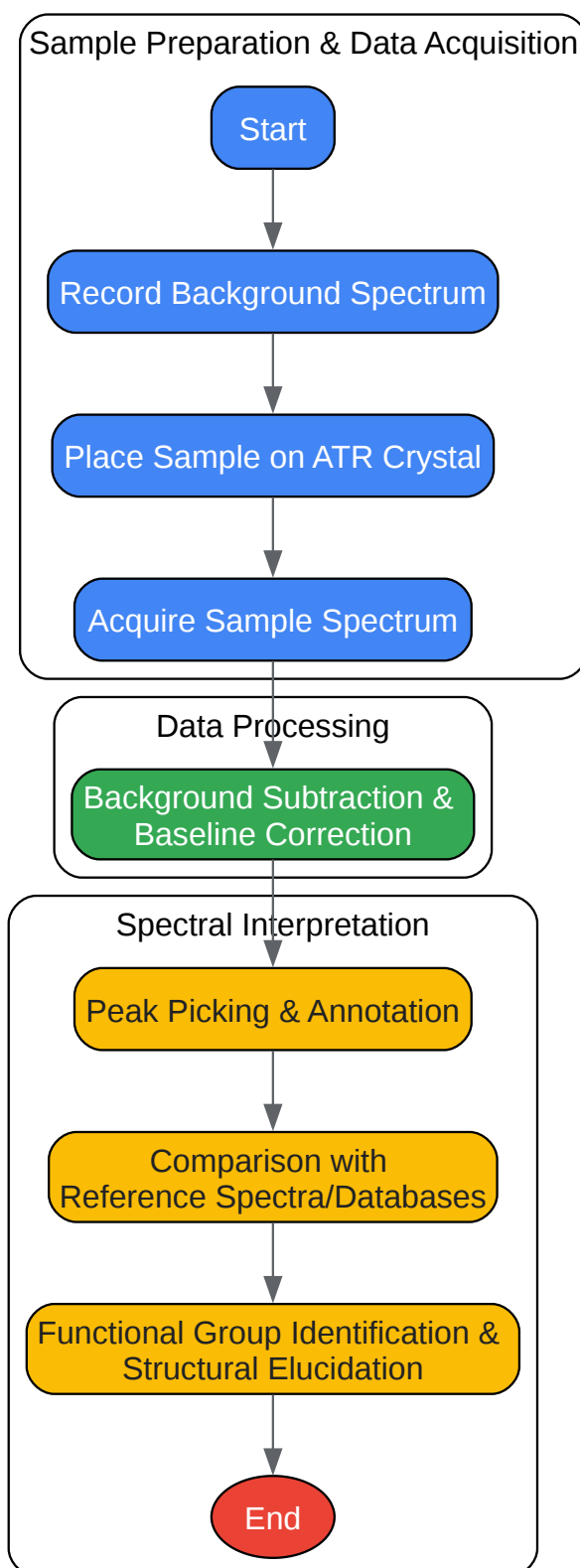
- A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.
- **Sample Preparation:** Place a small amount of the solid **2-Bromoquinoline-4-carbaldehyde** powder onto the ATR crystal.
- **Sample Spectrum:** Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm^{-1} .
- **Data Processing:** The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and compare them with reference spectra or theoretical calculations.

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of **2-Bromoquinoline-4-carbaldehyde**.



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Caption: Workflow for FT-IR analysis of **2-Bromoquinoline-4-carbaldehyde**.

This comprehensive guide provides the necessary framework for researchers to understand, obtain, and interpret the FT-IR spectrum of **2-Bromoquinoline-4-carbaldehyde** in comparison to relevant alternative compounds. The provided data and protocols are intended to facilitate the accurate characterization of this and similar molecules.

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References

- 1. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. mdpi.com [mdpi.com]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
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